molecular formula C14H17BrO2 B7868330 1-[5-Bromo-2-(cyclopentylmethoxy)phenyl]ethan-1-one

1-[5-Bromo-2-(cyclopentylmethoxy)phenyl]ethan-1-one

Cat. No.: B7868330
M. Wt: 297.19 g/mol
InChI Key: PQAFUCREQLGWIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[5-Bromo-2-(cyclopentylmethoxy)phenyl]ethan-1-one ( 1275676-68-0) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound, with a molecular formula of C14H17BrO2 and a molecular weight of 297.19, features a brominated acetophenone core ether-linked to a cyclopentylmethyl group . This structure combines a halogenated aromatic ring, a ketone functional group, and an alicyclic ether, making it a versatile intermediate for the synthesis of more complex target molecules. Its primary research application lies in its role as a key precursor in the exploration of small-molecule therapeutics, particularly in the development of protein-protein interaction inhibitors. The structural motif of a brominated aromatic ketone is frequently employed in Suzuki-Miyaura cross-coupling reactions, allowing researchers to functionalize the core scaffold and create diverse chemical libraries for biological screening. The cyclopentylmethoxy group is a common pharmacophore intended to influence the compound's lipophilicity and metabolic stability, properties critical for optimizing the pharmacokinetic profiles of lead compounds in early-stage research . Research into analogous compounds highlights their value in constructing rigidified terphenyl scaffolds, which have shown promise as potent inhibitors of immune checkpoint proteins like PD-1/PD-L1, a target of high importance in oncology immunotherapy . This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-[5-bromo-2-(cyclopentylmethoxy)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrO2/c1-10(16)13-8-12(15)6-7-14(13)17-9-11-4-2-3-5-11/h6-8,11H,2-5,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQAFUCREQLGWIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)Br)OCC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[5-Bromo-2-(cyclopentylmethoxy)phenyl]ethan-1-one typically involves several steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromo-2-hydroxybenzaldehyde and cyclopentylmethanol.

    Reaction Conditions: The key step involves the formation of the cyclopentylmethoxy group through an etherification reaction

    Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions, such as the use of specific catalysts and solvents to enhance yield and purity.

Chemical Reactions Analysis

1-[5-Bromo-2-(cyclopentylmethoxy)phenyl]ethan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.

    Common Reagents and Conditions: Typical reagents include strong bases or acids, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride.

    Major Products: The products depend on the specific reaction conditions and reagents used, leading to a variety of derivatives with different functional groups.

Scientific Research Applications

Cancer Therapy

The compound has been investigated for its role as a small-molecule inhibitor targeting the programmed cell death protein 1 (PD-1) and programmed death-ligand 1 (PD-L1) interaction. PD-1/PD-L1 inhibitors are crucial in cancer immunotherapy, as they can enhance the immune system's ability to combat tumors.

  • Mechanism of Action : The compound operates by inhibiting the PD-1/PD-L1 complex formation, thereby promoting T-cell activation and enhancing antitumor responses. This mechanism has been demonstrated through various biophysical and biochemical techniques, including molecular docking studies that reveal strong binding affinities to PD-L1 .
  • Efficacy Studies : In vitro assays have shown that derivatives of this compound can dissociate the PD-1/PD-L1 complex effectively at low concentrations (IC50 values around 0.82 nM), indicating high potency against this target . The structure-activity relationship (SAR) studies highlight the importance of specific substituents on the phenyl ring for optimal binding and activity.

Synthesis and Optimization

The synthesis of 1-[5-Bromo-2-(cyclopentylmethoxy)phenyl]ethan-1-one involves several steps, including:

  • Starting Materials : The synthesis begins with commercially available precursors that undergo various transformations such as nucleophilic substitutions and alkylation reactions.
  • Optimization : Researchers have focused on modifying the cyclopentyl group and other substituents to enhance solubility and potency. For instance, introducing different alkoxy groups has been shown to significantly impact binding affinity to PD-L1 .

Case Study 1: Inhibition of PD-L1

A study published in Journal of Medicinal Chemistry detailed the design and testing of several terphenyl-based inhibitors, including derivatives of this compound. The findings indicated that these compounds could effectively disrupt PD-L1 interactions in Jurkat T-cells, leading to enhanced T-cell activation and proliferation .

CompoundIC50 (nM)Binding Affinity (kcal/mol)Notes
Compound A0.82-11.7Best performer in vitro
Compound B5.0-10.7Moderate potency

Case Study 2: Therapeutic Potential

In another investigation, the compound was evaluated for its potential in treating various conditions beyond cancer, such as neurological disorders and inflammation. The results suggested that it could modulate immune responses effectively, which may have implications for treating autoimmune diseases .

Mechanism of Action

The mechanism of action of 1-[5-Bromo-2-(cyclopentylmethoxy)phenyl]ethan-1-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, leading to modulation of biological pathways.

    Pathways Involved: It can affect signaling pathways related to inflammation, microbial growth, or cellular metabolism.

Comparison with Similar Compounds

Key Observations:

  • Halogen Effects : Bromine at C5 is common across analogs, favoring electrophilic aromatic substitution or cross-coupling reactions. Chlorine in may enhance oxidative stability.
  • Heterocyclic vs. Aromatic Rings : Thiophene or benzofuran backbones () alter electronic properties compared to simple phenyl rings, affecting conjugation and binding affinities.

Biological Activity

1-[5-Bromo-2-(cyclopentylmethoxy)phenyl]ethan-1-one is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and immune modulation. This article reviews the biological activity of this compound, emphasizing its mechanisms, efficacy in various assays, and potential therapeutic applications.

Chemical Structure

The compound can be characterized by its structural formula, which includes a bromo substituent on a phenyl ring and a cyclopentylmethoxy group. This unique structure may contribute to its biological activity by influencing binding interactions with target proteins.

Research indicates that compounds similar to this compound may act as inhibitors of the PD-1/PD-L1 interaction, a critical pathway in immune evasion by tumors. By blocking this interaction, these compounds can potentially enhance T-cell activation and promote anti-tumor immunity.

In Vitro Studies

In vitro assays have demonstrated that derivatives of this compound can activate Jurkat T-cells in a PD-L1-dependent manner. The effectiveness of these compounds was assessed using homogeneous time-resolved fluorescence (HTRF) assays, measuring their ability to inhibit PD-1/PD-L1 complex formation.

Table 1: EC50 Values of Compounds in Jurkat T-cell Activation Assays

Compound IDEC50 (µM)Toxicity (Relative to Control)
8j0.5Low
8h0.7Moderate
8i0.9Moderate
7a1.2Low
8f1.5Moderate

Note: EC50 values indicate the concentration required for half-maximal effect.

Cytotoxicity Assessment

The cytotoxic effects of these compounds were also evaluated against Jurkat cells, showing that while they effectively activated T-cells, they maintained relatively low cytotoxicity compared to controls. This selectivity is crucial for therapeutic applications, minimizing damage to healthy cells.

Case Studies

In a recent study focusing on terphenyl-based inhibitors, compounds structurally related to this compound were shown to significantly enhance cytokine production (IL-6, TNF-α, IFN-γ) in peripheral blood mononuclear cells (PBMCs) co-cultured with PD-L1 expressing cells. This suggests that such compounds can boost immune responses against tumors.

Figure 1: Cytokine Production Induced by Compound Treatment

Cytokine Levels

Figure demonstrating increased cytokine levels post-treatment with PD-L1 inhibitors.

Structural Insights

Crystallography studies revealed the binding interactions between PD-L1 and various inhibitors, providing insights into how modifications to the cyclopentylmethoxy group could enhance binding affinity and specificity. The rigidified structure of these compounds appears to facilitate optimal fit within the PD-L1 cleft.

Q & A

Q. What are the recommended synthetic routes for 1-[5-Bromo-2-(cyclopentylmethoxy)phenyl]ethan-1-one, and how can reaction conditions be optimized?

Methodological Answer:

  • Route 1 : Start with Friedel-Crafts acylation of 2-(cyclopentylmethoxy)phenol using acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Brominate the intermediate at the 5-position using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ .
  • Route 2 : Direct coupling of 5-bromo-2-hydroxyacetophenone with cyclopentylmethyl bromide via Williamson ether synthesis, using K₂CO₃ as a base in anhydrous acetone .
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.2 equivalents of brominating agent) and temperature (e.g., 0°C for bromination to avoid over-substitution).

Q. How should researchers characterize this compound’s structural and electronic properties?

Methodological Answer:

  • X-ray crystallography : Use SHELX software (SHELXL for refinement) to determine crystal structure. Single crystals can be grown via slow evaporation in EtOAc/hexane .
  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks using deuterated chloroform (CDCl₃). Key signals include the acetyl group (δ ~2.6 ppm for CH₃) and cyclopentylmethoxy protons (δ ~3.5–4.0 ppm) .
    • Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 283.17 (C₁₃H₁₅BrO₂) using ESI or EI modes .
  • Computational analysis : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict bond lengths, charge distribution, and frontier molecular orbitals .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields during bromination or etherification steps?

Methodological Answer:

  • Contradiction Source : Variable yields (e.g., 40–70%) may arise from competing side reactions (e.g., di-bromination or ring oxidation).
  • Resolution Strategies :
    • Use controlled stoichiometry (e.g., 1.05 eq. NBS) and inert atmospheres (N₂/Ar) to suppress radical side reactions .
    • Employ directing groups (e.g., acetyl) to enhance regioselectivity during bromination .
    • Validate purity via HPLC with a C18 column (acetonitrile/water gradient) to quantify byproducts .

Q. What experimental and computational approaches are suitable for studying this compound’s reactivity in cross-coupling reactions?

Methodological Answer:

  • Suzuki-Miyaura Coupling : React the bromo-substituted ketone with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in DMF/H₂O (3:1) at 80°C .
  • DFT Studies : Calculate activation energies for potential intermediates (e.g., Pd-aryl complexes) to predict regiochemical outcomes. Compare HOMO-LUMO gaps of reactants to assess electronic compatibility .
  • Mechanistic Probes : Use in situ IR spectroscopy to track Pd-mediated oxidative addition steps .

Q. How can researchers evaluate the biological activity of this compound, and what are key considerations for assay design?

Methodological Answer:

  • In Vitro Assays :
    • Antimicrobial Activity : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (MIC values) .
    • Enzyme Inhibition : Screen against kinases or cytochrome P450 isoforms via fluorescence-based assays (e.g., CYP3A4 inhibition using 7-benzyloxy-4-trifluoromethylcoumarin) .
  • Controls : Include positive controls (e.g., ciprofloxacin for antimicrobial assays) and solvent controls (DMSO <1% v/v).
  • SAR Analysis : Compare activity with analogs (e.g., fluoro- or chloro-substituted derivatives) to identify pharmacophore elements .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.